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Description
5,8-Dihydro-1,4-naphthalenediol (C 10 H 8 O 2 ) is a chemical compound of significant interest in organic and medicinal chemistry research, primarily due to its role as a reduced form of the 1,4-naphthoquinone core. This relationship is critical, as 1,4-naphthoquinones are a large group of naturally occurring compounds known for a diverse range of biological activities, including antimicrobial, antifungal, and antitumor properties. The redox equilibrium between dihydronaphthalenediols and their corresponding naphthoquinones is a fundamental mechanism, enabling these compounds to participate in electron transfer processes that can generate reactive oxygen species (ROS) and induce oxidative stress in biological systems. This makes them valuable as biochemical probes for studying redox biology and their potential as therapeutic agents is an active area of investigation.Compounds based on the naphthalenedione structure, such as the oxidized form 5,8-dihydroxy-1,4-naphthoquinone (naphthazarin), have been extensively studied for their potent biological effects. Research on naphthazarin has demonstrated its ability to act as a phytotoxin, inhibiting the growth of plant seedlings and inducing oxidative stress by modulating hydrogen peroxide levels and catalase activity. In a medical context, polyhydroxynaphthoquinones like naphthazarin and echinochrome are noted for their cardioprotective and antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. These insights suggest that this compound serves as a key precursor or synthetic intermediate for developing novel naphthoquinone derivatives. Researchers utilize this compound to create analogs with tuned pharmacological properties, exploring structure-activity relationships for applications in drug discovery, particularly in designing antibacterial and antitumoral agents. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.
Key Properties : Fully saturated 5,6,7,8-positions, diol functionality. Exhibits strong hydrogen bonding, boiling point 341.7°C, and density 1.233 g/cm³ .
Applications : Intermediate in fine chemical synthesis, particularly pharmaceuticals.
6-Methyl-1,4-naphthalenediol
Molecular Formula : C₁₁H₁₀O₂ (inferred from )
Key Properties: Methyl substitution at position 6; identified in arthropod secretions as a reduction product of 6-methyl-1,4-naphthoquinone. Demonstrates biological specificity in chemical defense mechanisms .
Key Properties: Quinoid structure with two hydroxyl groups. Redox-active (quinone/hydroquinone interconversion), involved in electron transfer processes .
Acetylation : 5,6,7,8-Tetrahydro-1,4-naphthalenediol diacetate (CAS: 7475-24-3) demonstrates enhanced stability and lipophilicity, suitable for drug delivery systems .
Methylation : Methyl groups (e.g., 6-methyl substitution) increase steric hindrance, altering reaction pathways in electrophilic substitutions .
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